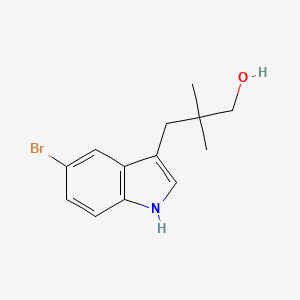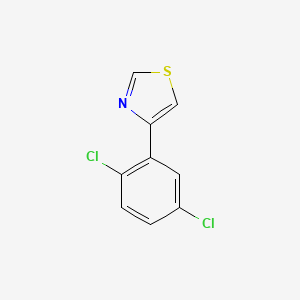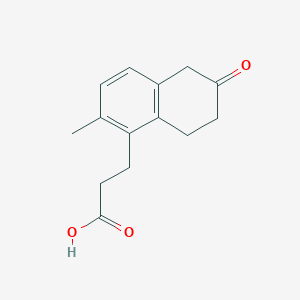
2(Or 3)-carboxy-4-hexylcyclohexaneoctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The name suggests that the carboxylic acid group is attached to either the 2nd or 3rd carbon of the cyclohexane ring, and the hexyl group is attached to the cyclohexane.
- This compound may have applications in various fields due to its unique structure.
2(Or 3)-carboxy-4-hexylcyclohexaneoctanoic acid: is a compound with a complex structure. It contains both cyclohexane and octanoic acid moieties.
Métodos De Preparación
Reaction Conditions: The specific reaction conditions would depend on the synthetic steps involved, such as oxidation, reduction, and esterification.
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research and development would be necessary to optimize its synthesis.
Análisis De Reacciones Químicas
Reactivity: Given its carboxylic acid functionality, it can participate in various reactions, including
Common Reagents: Reagents like strong acids (e.g., sulfuric acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) may be used.
Major Products: The major products would depend on the specific reaction and conditions.
Aplicaciones Científicas De Investigación
Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Studying its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties, potential drug candidates, or anti-inflammatory effects.
Industry: Assessing its use in materials science, polymer chemistry, or as a precursor for other compounds.
Mecanismo De Acción
- Unfortunately, detailed information about the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds: While direct analogs of this compound are scarce, we can draw comparisons with related structures, such as
Remember that research on this specific compound might be limited, but its unique structure warrants further investigation
Propiedades
Número CAS |
67816-12-0 |
|---|---|
Fórmula molecular |
C21H38O4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(1-cyclohexylundecan-5-yl)butanedioic acid |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-8-14-18(19(21(24)25)16-20(22)23)15-10-9-13-17-11-6-5-7-12-17/h17-19H,2-16H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
WYMULJWSHAGNEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCC1CCCCC1)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)




![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)


